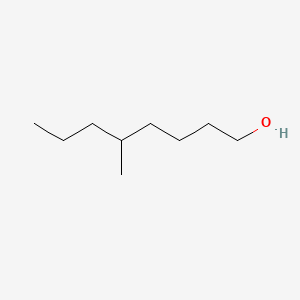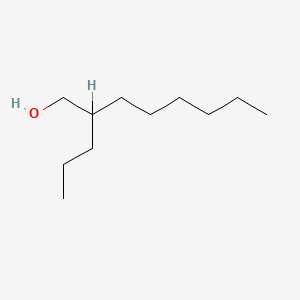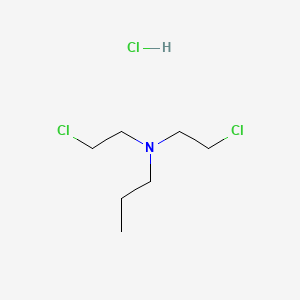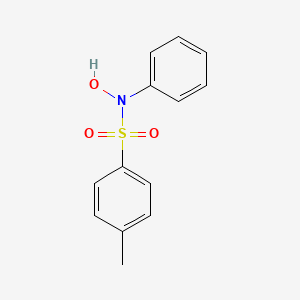
9-十二碳烯酸甲酯
描述
9-Dodecenoic acid, methyl ester, also known as cis-Dodec-9-encarbonsaeuremethylester or (Z)-9-Dodecensaeure-methylester , is a medium-chain saturated fatty acid. It has a number of commercial uses which include flavorings, supplements, cosmetics, soaps, dietetics, etc. Coconut oil and palm oil are the key raw materials used for manufacturing 9-decanoic acid methyl ester and other oleochemicals .
Synthesis Analysis
The synthesis of 9-Dodecenoic acid, methyl ester, can be achieved through the cometathesis of methyl oleate with 1-hexene or with other α-olefins . This process affords two new esters and two new olefins . The formation of the esters and olefins with shorter chains (i.e. decene and decenoate) is distinctly preferred . The non-stoichiometric course of cometathesis is associated with the carbene mechanism of the reaction .Molecular Structure Analysis
The molecular structure of 9-Dodecenoic acid, methyl ester, includes total 38 bond(s); 14 non-H bond(s), 2 multiple bond(s), 10 rotatable bond(s), 2 double bond(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
The cometathesis of methyl oleate with 1-hexene or with other α-olefins affords two new esters and two new olefins . In the case of 1-hexene, these products are methyl 9-decenoate, methyl 9-tetradecenoate, 1-decene and 5-tetradecene . At the same time, the formation of the esters and olefins with shorter chains (i.e. decene and decenoate) is distinctly preferred .科学研究应用
油化学前体
与 9-十二碳烯酸甲酯密切相关的 10-十一碳烯酸甲酯可以被氧化以产生油化学品,这些油化学品可用作药物、聚酯和聚酰胺的前体。这些化学品用作具有特定物理性质的生物活性化合物和材料的连接剂 (Hinkamp 和 Schäfer,2015).
尼龙前体的合成
一项研究描述了从油酸甲酯中合成尼龙 12 和 13 前体的过程,突出了 9-十二碳烯酸甲酯衍生物在制造用于各种技术应用的尼龙中的潜力 (Abel 等,2014).
不饱和脂肪酸酯的聚酯
对来自 ω-不饱和脂肪酸酯(例如 9-癸烯酸和 10-十一碳烯酸甲酯)的不饱和聚酯的研究表明,它们可以通过不同的合成途径用于生产不饱和聚酯。这些聚酯由于其分子量和熔点而在各个行业中得到应用 (Warwel 等,2001).
植物蛋白磷酸化
与 9-十二碳烯酸甲酯在结构上相关的 (9Z)-12-羟基-9-十二碳烯酸影响植物蛋白磷酸化,表明在理解植物生物学和开发农业技术方面具有潜在的应用 (Tarchevsky 等,2000).
与丙烯腈的交叉复分解
脂肪酸酯(如 10-十一碳烯酸甲酯)与丙烯腈的钌催化交叉复分解反应产生线性腈酯产物,这些产物是聚酰胺合成的中间体。这表明 9-十二碳烯酸甲酯衍生物在为各种工业应用生产新材料方面具有潜力 (Miao 等,2011).
植物油衍生物的生物转化
由热带假丝酵母对低成本植物油衍生物(如十二烷酸甲酯)进行生物转化研究以生产十二烷二酸,突出了 9-十二碳烯酸甲酯衍生物在可持续化学生产过程中的潜力 (Funk 等,2017).
支链羟基脂肪酸衍生物的生产
将油酸(酯形式)转化为支链脂肪酸酯衍生物的研究表明,9-十二碳烯酸甲酯衍生物在为生物燃料、生物润滑剂和增塑剂等应用创造新产品方面具有潜力 (Dailey 等,2009).
作用机制
The mechanism of action of 9-Dodecenoic acid, methyl ester, involves the transfer of methylene group from the alkene to the ester molecule, which is much easier than that of the alkylidene moiety . The non-stoichiometric course of cometathesis is associated with the carbene mechanism of the reaction .
安全和危害
9-Dodecenoic acid, methyl ester, is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
The extraction cost of esters from naturally occurring oils poses a major challenge . This process can be used to produce 1-octene along with methyl ester of 9-Decanoic acid and butadiene from linoleic acid via an enzyme-mediated isomerization reaction, followed by a metathesis reaction with ethylene . This suggests potential future directions for the development and application of 9-Dodecenoic acid, methyl ester.
属性
IUPAC Name |
methyl (E)-dodec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h4-5H,3,6-12H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQEMMRMJGHSA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39202-17-0 | |
| Record name | 9-Dodecenoic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039202170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Dodecenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dodec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
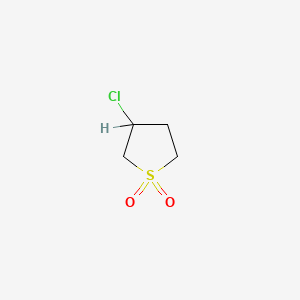
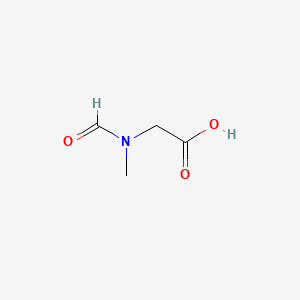
![1-[3,5-Bis(2-bromoacetyl)phenyl]-2-bromoethanone](/img/structure/B3052105.png)
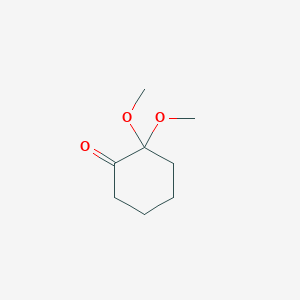
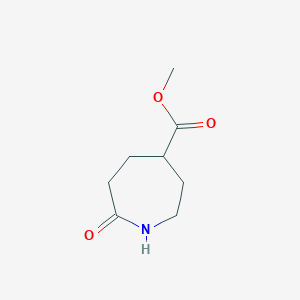
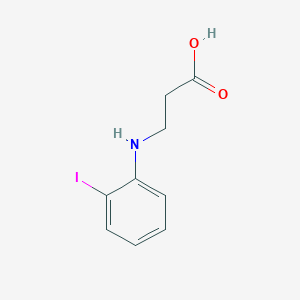

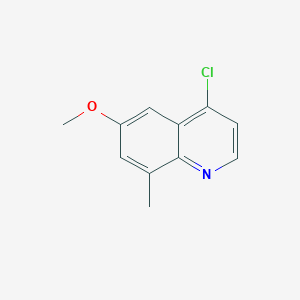
![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)
